Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Overview
Description
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15BrClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting bromoisoquinoline with ethyl chloroformate under basic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of 6-substituted isoquinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxide derivatives.
Scientific Research Applications
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
- Ethyl 6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
- Ethyl 6-iodo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Uniqueness
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is unique due to the presence of the bromine atom, which can participate in various chemical reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C₁₂H₁₅BrClNO₂
- Molecular Weight : 320.613 g/mol
- CAS Number : 1260637-67-9
This compound is a derivative of isoquinoline known for its diverse biological activities and potential therapeutic applications. Its synthesis typically involves bromination followed by esterification processes .
The synthesis of this compound generally follows these steps:
- Bromination : Isoquinoline is treated with bromine to introduce the bromine atom at the 6-position.
- Esterification : The bromoisoquinoline is then reacted with ethyl chloroformate under basic conditions to form the ethyl ester.
Chemical Reactions
This compound can undergo various reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Reduction Reactions : Can be reduced to yield tetrahydroisoquinoline derivatives.
- Oxidation Reactions : Oxidation can produce isoquinoline N-oxide derivatives.
Medicinal Chemistry Applications
This compound has shown promise in several areas:
- Antimicrobial Properties : Research indicates its potential in inhibiting bacterial enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is crucial for combating antibiotic resistance .
- Anticancer Activity : The compound has been explored as a building block for developing new anticancer agents due to its ability to interact with various biological targets .
The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine atom and ester group enhances its reactivity and interaction with biological molecules. This interaction can modulate various biological pathways, making it a candidate for drug development .
Research Findings and Case Studies
Several studies have highlighted the biological activity of ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline derivatives:
Pharmacokinetic Profiles
In pharmacokinetic studies involving related compounds:
Compound | Mouse Plasma Fu | Mouse Brain Fu | IV Cl (mL/min/kg) | T½ (h) |
---|---|---|---|---|
Ethyl 6-bromo derivative | 0.051 | 0.055 | 96.9 | 0.23 |
Other THIQ derivatives | Varies | Varies | Varies | Varies |
These profiles indicate that modifications to the tetrahydroisoquinoline structure can significantly affect bioavailability and efficacy in vivo .
Properties
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXMAXHNGKYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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